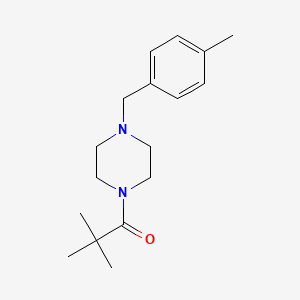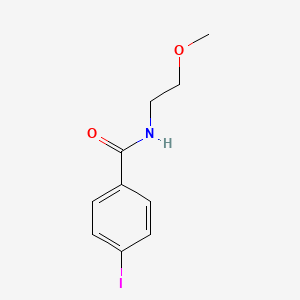![molecular formula C19H24ClN3 B5170920 (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since its discovery, SCH 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes.
作用機序
(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. The dopamine D1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including motor control, cognition, and reward.
Biochemical and Physiological Effects:
(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is thought to be responsible for its effects on learning and memory. (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has also been shown to reduce the activity of the sympathetic nervous system, which is responsible for the regulation of heart rate and blood pressure.
実験室実験の利点と制限
One of the advantages of using (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the limitations of using (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 is its relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro and in vivo experiments.
将来の方向性
There are several future directions for research on (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390. One area of interest is the role of dopamine D1 receptors in the regulation of mood and emotion. (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has been shown to have antidepressant-like effects in animal models, and further research in this area could lead to the development of new treatments for depression. Another area of interest is the role of dopamine D1 receptors in the regulation of circadian rhythms. (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has been shown to affect the activity of the suprachiasmatic nucleus, which is responsible for regulating the body's internal clock. Further research in this area could lead to the development of new treatments for sleep disorders.
合成法
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 involves several steps, starting with the reaction of 3-chlorobenzylcyanide with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde to form the final product, (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D1 receptor activation on learning and memory, drug addiction, schizophrenia, and Parkinson's disease. (4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine 23390 has also been used to study the effects of dopamine D1 receptor antagonism on the cardiovascular system and renal function.
特性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)18-8-6-16(7-9-18)15-22-10-12-23(13-11-22)19-5-3-4-17(20)14-19/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNHJHXBSCCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)

![N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)



![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)